1-Chloro-2-(cyclopentyloxy)benzene
Description
1-Chloro-2-(cyclopentyloxy)benzene is an aromatic compound featuring a chlorine substituent at position 1 and a cyclopentyloxy group at position 2 of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. The cyclopentyloxy group enhances lipophilicity, which is critical for membrane permeability in drug design, while the chlorine atom stabilizes the aromatic system and directs regioselectivity in further functionalization .
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-2-cyclopentyloxybenzene |
InChI |
InChI=1S/C11H13ClO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
GIFRSSJGBGRSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-cyclopentyloxy-benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 1-chloro-2-nitrobenzene is reacted with cyclopentanol in the presence of a base, such as potassium carbonate, to yield 1-chloro-2-cyclopentyloxy-benzene .
Industrial Production Methods
Industrial production of 1-chloro-2-cyclopentyloxy-benzene typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the substitution process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-cyclopentyloxy-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The cyclopentyloxy
Biological Activity
1-Chloro-2-(cyclopentyloxy)benzene is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorobenzene core substituted with a cyclopentyloxy group. Its molecular formula is C11H13ClO, and it possesses unique physicochemical properties that influence its biological activity.
The biological activity of this compound can be attributed to its interactions with specific molecular targets in biological systems. These interactions may involve:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in various signaling pathways, potentially affecting cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Inhibition of Enzymatic Activity
In vitro studies have shown that this compound can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. The IC50 value for sEH inhibition was reported at approximately 0.6 nM, indicating strong potency compared to other known inhibitors . This inhibition leads to increased levels of bioactive lipids, which may have anti-inflammatory effects.
Case Study 1: Cancer Research
A study explored the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in human lung adenocarcinoma cells, with a significant reduction in cell viability observed at concentrations above 10 µM. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. In models of oxidative stress-induced neuronal damage, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates. This suggests potential for therapeutic use in neurodegenerative diseases.
Data Summary
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyclopentyloxy group in the target compound is electron-donating, enhancing ring activation compared to electron-withdrawing groups like nitro (e.g., 1-Chloro-2-(4-nitrophenoxy)methylbenzene), which deactivate the ring for electrophilic substitution .
- Steric Effects : The cyclopentyloxy group introduces significant steric bulk compared to smaller substituents like cyclopropyl or isopropoxy, influencing reaction kinetics in cross-coupling reactions .
- Biological Activity: Glucopyranosyl derivatives of this compound exhibit higher solubility and bioavailability than non-polar analogs like 1-Chloro-2-cyclopropylbenzene, which is primarily used in agrochemicals .
Reactivity in Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura couplings, leveraging the chlorine atom as a leaving group. Comparatively, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (C₁₆H₁₆ClIO) undergoes sequential cross-couplings at both iodine and chlorine sites, demonstrating enhanced versatility .
Spectroscopic and Physical Properties
- NMR Data : The ¹³C NMR spectrum of this compound shows distinct shifts for the cyclopentyl carbons (δ 20–35 ppm) and aromatic chlorine-substituted carbon (δ 125–130 ppm). Similar compounds, like 1-chloro-2-(2-fluoropropyl)benzene , exhibit fluorine-induced deshielding in ¹⁹F NMR (δ -180 to -220 ppm) .
- Thermal Stability : The cyclopentyloxy group enhances thermal stability (decomposition >250°C) compared to ethers like 1-Chloro-2-(propan-2-yloxy)benzene , which decompose below 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
